molecular formula C21H28ClN3 B1662287 Rimcazole dihydrochloride CAS No. 75859-03-9

Rimcazole dihydrochloride

Cat. No.: B1662287
CAS No.: 75859-03-9
M. Wt: 357.9 g/mol
InChI Key: WNFWEJQIMFWVCQ-OKZTUQRJSA-N
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Biochemical Analysis

Biochemical Properties

Rimcazole hydrochloride interacts with sigma receptors and dopamine transporters . Sigma receptors are thought to be involved in drug psychosis induced by certain drugs, and dopamine transporters play a crucial role in regulating dopamine levels in the brain . Rimcazole hydrochloride’s interaction with these biomolecules can influence biochemical reactions in the body .

Cellular Effects

Rimcazole hydrochloride’s antagonistic action on sigma receptors and inhibitory action on dopamine reuptake can influence various cellular processes . For instance, it can affect cell signaling pathways related to dopamine and potentially impact gene expression and cellular metabolism .

Molecular Mechanism

Rimcazole hydrochloride exerts its effects at the molecular level through its interactions with sigma receptors and dopamine transporters . It acts as an antagonist to sigma receptors, blocking their activity, and inhibits the reuptake of dopamine, thereby increasing dopamine levels .

Dosage Effects in Animal Models

It has been shown to reduce the effects of cocaine and block the convulsions caused by cocaine overdose in animal models .

Metabolic Pathways

Rimcazole hydrochloride is involved in the dopamine metabolic pathway due to its action as a dopamine reuptake inhibitor . It may interact with enzymes involved in the metabolism of dopamine, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its interactions with sigma receptors and dopamine transporters, it may be transported to areas of the cell where these biomolecules are located .

Subcellular Localization

Given its interactions with sigma receptors and dopamine transporters, it may be localized to areas of the cell where these biomolecules are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rimcazole dihydrochloride is synthesized through a multi-step process involving the reaction of carbazole with various reagents to introduce the necessary functional groups. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Rimcazole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbazole compounds .

Scientific Research Applications

Rimcazole dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rimcazole dihydrochloride is unique in its dual action as both a sigma receptor antagonist and a dopamine reuptake inhibitor. This combination of activities makes it a valuable tool in research and a potential candidate for therapeutic applications that require modulation of both sigma receptors and dopamine transporters .

Biological Activity

Rimcazole dihydrochloride, a compound initially developed as a potential antipsychotic agent, has garnered attention for its unique biological activities, particularly its interactions with sigma receptors and dopamine transporters. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables and research findings from various studies.

  • Chemical Name: 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]-9H-carbazole dihydrochloride
  • Molecular Formula: C21H27N3.2HCl
  • Purity: ≥98%

This compound primarily functions as an antagonist at sigma receptors, specifically σ1 and σ2 subtypes. The compound exhibits the following inhibitory concentrations (IC50 values):

  • σ1 Receptor: 1480 nM
  • σ2 Receptor: 386 nM
  • Dopamine Transporter (DAT): 57.6 nM

These interactions suggest that this compound can inhibit dopamine uptake, which may contribute to its effects on behavior and potential therapeutic applications in addiction and psychosis management .

Antagonistic Properties

Rimcazole's antagonism at sigma receptors has been linked to various physiological effects, including:

  • Reduction of Cocaine Self-Administration: Studies have shown that rimcazole analogs can decrease cocaine self-administration in animal models without significantly affecting food-maintained responding . This suggests a potential utility in treating cocaine addiction.

Behavioral Studies

Research indicates that rimcazole can alter locomotor activity and reduce the stimulant effects of cocaine. For example:

  • In a study assessing the effects on rats self-administering cocaine, rimcazole produced dose-dependent decreases in response rates maintained by cocaine .

Study on Cocaine Self-Administration

A pivotal study demonstrated that rimcazole analogs effectively decreased cocaine self-administration rates in rats. The findings suggested that these compounds might promote conformational changes in the DAT that reduce cocaine binding, thus altering the drug's reinforcing properties .

Behavioral Economic Analysis

Another study utilized behavioral economic analysis to assess the demand for cocaine under the influence of rimcazole. The results indicated that rimcazole reduced the motivation to obtain cocaine while maintaining food-seeking behavior, highlighting its potential as a treatment for substance use disorders .

Summary of Efficacy in Cancer Research

Recent studies have also explored the antiproliferative effects of sigma ligands, including rimcazole, on cancer cell lines. The following table summarizes the growth inhibition metrics:

CompoundMean GI50 (μM)TGI (μM)LC50 (μM)Therapeutic Index
Rimcazole22.3Not availableNot availableNot calculated
PB2824.6Not availableNot availableNot calculated
SM2173.6Not availableNot availableNot calculated
BD104792.1Not availableNot availableNot calculated

The mean GI50 value for rimcazole indicates moderate antiproliferative efficacy against certain cancer cell lines .

Properties

CAS No.

75859-03-9

Molecular Formula

C21H28ClN3

Molecular Weight

357.9 g/mol

IUPAC Name

9-[3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propyl]carbazole;hydrochloride

InChI

InChI=1S/C21H27N3.ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;1H/t16-,17+;

InChI Key

WNFWEJQIMFWVCQ-OKZTUQRJSA-N

SMILES

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl

Canonical SMILES

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl

Key on ui other cas no.

75859-03-9

Pictograms

Irritant

Synonyms

BW 234U
BW-234U
cis-9-(3-(3,5-dimethyl-1-piperazinyl)propyl)carbazole
rimcazole
rimcazole dihydrochloride, (cis)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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